![molecular formula C16H20N2O2 B7478899 4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, commonly known as EPM or EPM-102, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyridinol derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of EPM is not fully understood. It has been shown to modulate the activity of various enzymes and receptors in the brain, including cholinesterase, monoamine oxidase, and NMDA receptors. EPM has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation. EPM has also been shown to decrease oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of EPM is its neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases. EPM is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one of the limitations of EPM is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on EPM. One area of research is to further elucidate the mechanism of action of EPM and its effects on various enzymes and receptors in the brain. Another area of research is to investigate the potential therapeutic effects of EPM in animal models of various neurodegenerative diseases. Additionally, research could be conducted to develop more water-soluble derivatives of EPM that could be more easily administered in vivo.
Conclusion:
In conclusion, EPM is a synthetic compound that has shown potential in various scientific research applications. It has been extensively studied for its neuroprotective effects and potential therapeutic effects in various neurodegenerative diseases. EPM has various biochemical and physiological effects, including increasing the levels of neurotransmitters in the brain and decreasing oxidative stress and inflammation. While EPM has some limitations, it remains a promising tool for scientific research, and there are several future directions for research on this compound.
合成法
EPM is synthesized by reacting 4-ethylbenzaldehyde with 2-methyl-3-hydroxypyridine in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with paraformaldehyde and 4-ethylphenylamine to obtain EPM. The purity of EPM can be increased by recrystallization from ethanol.
科学的研究の応用
EPM has been extensively studied for its potential therapeutic effects in various scientific research applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EPM has also been studied for its potential anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
4-[(4-ethylanilino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-12-4-6-14(7-5-12)18-9-15-13(10-19)8-17-11(2)16(15)20/h4-8,18-20H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZACEOLIVPUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=C(C(=NC=C2CO)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethylanilino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


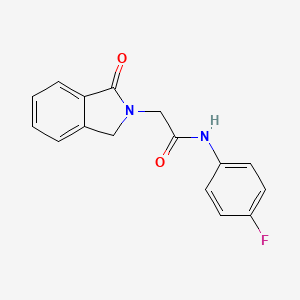

![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
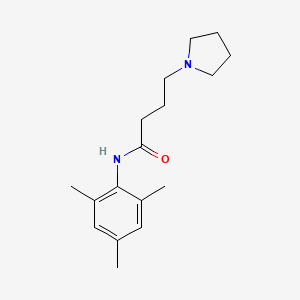
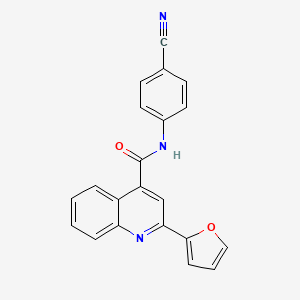
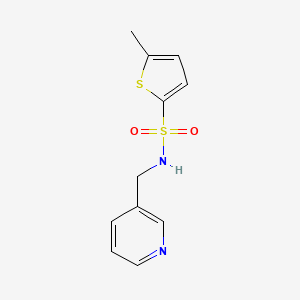
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
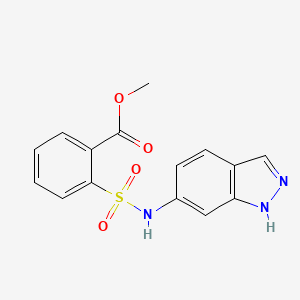
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)

![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)